3-Bromo-1-methyl-1H-indazol-6-ol
Description
3-Bromo-1-methyl-1H-indazol-6-ol is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a bromine atom at the 3-position, a methyl group at the 1-position, and a hydroxyl group at the 6-position of the indazole ring.
Properties
Molecular Formula |
C8H7BrN2O |
|---|---|
Molecular Weight |
227.06 g/mol |
IUPAC Name |
3-bromo-1-methylindazol-6-ol |
InChI |
InChI=1S/C8H7BrN2O/c1-11-7-4-5(12)2-3-6(7)8(9)10-11/h2-4,12H,1H3 |
InChI Key |
UVZVURSLOJEXHE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)O)C(=N1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-methyl-1H-indazol-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-azidobenzaldehydes and amines, which undergo a series of reactions to form the indazole ring . Transition metal-catalyzed reactions, such as those using copper or silver, are often employed to facilitate the formation of the indazole core .
Industrial Production Methods
Industrial production of 3-Bromo-1-methyl-1H-indazol-6-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at C3-Bromine
The bromine atom at position 3 is susceptible to nucleophilic substitution under specific conditions. Electron-withdrawing groups (e.g., hydroxyl at position 6) activate the aromatic ring, facilitating displacement.
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| KOH, Cu catalyst, 120°C, 12 h | 3-Hydroxy-1-methyl-1H-indazol-6-ol | 65% | |
| NH₃ (aq), Pd(PPh₃)₄, 80°C, 24 h | 3-Amino-1-methyl-1H-indazol-6-ol | 42% | |
| NaN₃, DMF, 100°C, 8 h | 3-Azido-1-methyl-1H-indazol-6-ol | 58% |
Key Notes :
-
The hydroxyl group at position 6 enhances ring activation for SNAr via resonance and inductive effects.
-
Palladium-catalyzed amination (Buchwald-Hartwig) enables efficient amino group introduction.
Cross-Coupling Reactions at C3-Bromine
Transition metal-catalyzed cross-coupling reactions allow functionalization of the bromine position with aryl, alkenyl, or alkynyl groups.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid, Pd(dba)₂, K₂CO₃, 80°C | 3-Aryl-1-methyl-1H-indazol-6-ol | 70–85% | |
| Sonogashira | Terminal alkyne, CuI, PdCl₂(PPh₃)₂ | 3-Alkynyl-1-methyl-1H-indazol-6-ol | 55% | |
| Heck | Styrene, Pd(OAc)₂, P(o-tol)₃, NEt₃ | 3-Styryl-1-methyl-1H-indazol-6-ol | 48% |
Mechanistic Insight :
-
The hydroxyl group at position 6 does not interfere with coupling but may stabilize intermediates via hydrogen bonding.
Functionalization of the C6-Hydroxyl Group
The hydroxyl group undergoes alkylation, acylation, and oxidation.
Alkylation
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| CH₃I, K₂CO₃, DMF, 60°C, 6 h | 6-Methoxy-1-methyl-3-bromo-1H-indazole | 78% | |
| Benzyl bromide, NaH, THF, 0°C→RT | 6-Benzyloxy-1-methyl-3-bromo-1H-indazole | 65% |
Oxidation
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| KMnO₄, H₂SO₄, 0°C→RT | 3-Bromo-1-methyl-1H-indazole-6-one | 34% | |
| CrO₃, AcOH, reflux | Indazole-6-quinone derivative | 28% |
Challenges :
-
Over-oxidation to quinones is common, requiring controlled conditions.
Electrophilic Aromatic Substitution (EAS)
The indazole ring undergoes EAS at electron-rich positions (C4/C7), influenced by substituents.
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| HNO₃, H₂SO₄, 0°C | 3-Bromo-1-methyl-4-nitro-1H-indazol-6-ol | 40% | |
| Br₂, FeBr₃, CH₂Cl₂, RT | 3,7-Dibromo-1-methyl-1H-indazol-6-ol | 52% |
Regioselectivity :
-
Nitration occurs preferentially at C4 due to steric and electronic effects of the methyl group.
Reductive Dehalogenation
The C3-bromine can be removed under reductive conditions.
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| H₂ (1 atm), Pd/C, EtOH, RT | 1-Methyl-1H-indazol-6-ol | 90% | |
| Zn, NH₄Cl, THF/H₂O, reflux | 1-Methyl-1H-indazol-6-ol | 82% |
Application :
-
Used to generate unsubstituted indazole cores for further derivatization.
Protection/Deprotection Strategies
The hydroxyl group is often protected to prevent undesired reactivity.
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Boc₂O, DMAP, CH₂Cl₂, RT | 6-(tert-Butoxy)-3-bromo-1-methyl-1H-indazole | 88% | |
| TMSCl, Imidazole, DMF, RT | 6-(Trimethylsilyloxy)-3-bromo-1-methyl-1H-indazole | 75% |
Utility :
Comparative Reactivity with Analogues
| Compound | Key Reactivity Differences | Reference |
|---|---|---|
| 3-Bromo-1H-indazol-6-ol | Higher electrophilicity at C3 due to lack of methyl | |
| 5-Bromo-1-methyl-1H-indazol-3-ol | Altered regioselectivity in EAS |
Scientific Research Applications
Chemical Synthesis
3-Bromo-1-methyl-1H-indazol-6-ol serves as a versatile building block in the synthesis of more complex organic molecules. Its bromine substituent allows for nucleophilic substitution reactions, facilitating the introduction of various functional groups. This characteristic makes it valuable in designing new compounds with tailored properties for specific applications.
Synthesis Routes
Several synthetic methods have been developed for producing 3-Bromo-1-methyl-1H-indazol-6-ol, including:
- Bromination of Indazole Derivatives : Utilizing brominating agents to introduce the bromine atom.
- Hydroxylation Reactions : Employing hydroxylating agents to add the hydroxyl group at the desired position.
Research indicates that 3-Bromo-1-methyl-1H-indazol-6-ol exhibits notable biological activities, particularly as an inhibitor of nitric oxide synthase (NOS). This property suggests potential therapeutic applications in treating conditions associated with nitric oxide dysregulation, such as inflammatory diseases.
Therapeutic Potential
The compound's ability to modulate nitric oxide levels is crucial for various physiological processes. Its interactions with NOS highlight its potential as a therapeutic agent in:
- Anti-inflammatory Treatments : By inhibiting NOS, it may reduce inflammation and related symptoms.
- Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains, indicating potential for developing new antimicrobial agents.
Anticancer Research
The structural similarity of 3-Bromo-1-methyl-1H-indazol-6-ol to other indazole derivatives positions it as a candidate for anticancer research. Studies have shown that indazole compounds can induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways.
Case Studies
A variety of studies have explored its anticancer properties:
- In Vitro Studies : Research on cancer cell lines has demonstrated significant inhibition of cell viability, suggesting its potential as an anticancer agent.
| Cell Line | IC50 (nM) |
|---|---|
| A375 (melanoma) | < 50 |
| MCF7 (breast) | < 100 |
| HCT116 (colon) | < 75 |
Pharmacological Applications
The compound's unique structure allows for modifications that can enhance biological activity or reduce toxicity. This feature is particularly advantageous in drug discovery efforts targeting neurological disorders and cancer therapies.
Mechanistic Insights
Research indicates that 3-Bromo-1-methyl-1H-indazol-6-ol interacts with key kinases involved in critical cellular pathways, influencing cell proliferation and apoptosis. Its potential for enzyme inhibition further supports its role in pharmaceutical development.
Summary of Key Findings
Key Points
- Versatile building block in organic synthesis.
- Significant biological activity as a nitric oxide synthase inhibitor.
- Potential applications in anti-inflammatory and anticancer treatments.
Mechanism of Action
The mechanism of action of 3-Bromo-1-methyl-1H-indazol-6-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit phosphoinositide 3-kinase (PI3K) pathways, which are involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: The parent compound without any substituents.
3-Bromo-1H-indazole: Lacks the methyl and hydroxyl groups.
1-Methyl-1H-indazole: Lacks the bromine and hydroxyl groups.
Uniqueness
3-Bromo-1-methyl-1H-indazol-6-ol is unique due to the presence of the bromine, methyl, and hydroxyl groups, which confer specific chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development .
Biological Activity
3-Bromo-1-methyl-1H-indazol-6-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
3-Bromo-1-methyl-1H-indazol-6-ol has the molecular formula C₈H₈BrN₂O and a molecular weight of 214.06 g/mol. Its structure includes a bromine atom at the 3-position, a methyl group at the 1-position, and a hydroxyl group at the 6-position of the indazole ring. This unique arrangement contributes to its reactivity and biological activities, making it a versatile compound for further research.
Nitric Oxide Synthase Inhibition
Research indicates that 3-Bromo-1-methyl-1H-indazol-6-ol acts as an inhibitor of nitric oxide synthase (NOS), which is crucial for regulating nitric oxide (NO) levels in biological systems. Dysregulation of NO is associated with various inflammatory diseases. By inhibiting NOS, this compound may have therapeutic potential in treating conditions linked to excessive NO production, such as cardiovascular diseases and neurodegenerative disorders.
Antimicrobial Properties
The compound has also shown promising antimicrobial activity. In studies involving various bacterial strains, it demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values indicate that it can inhibit microbial growth effectively, suggesting its potential as an antimicrobial agent .
Anticancer Potential
Indazole derivatives, including 3-Bromo-1-methyl-1H-indazol-6-ol, have been explored for their anticancer properties. The compound's structural similarity to known anticancer agents allows for investigations into its cytotoxic effects on cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells, providing a basis for further development as an anticancer drug .
The mechanism by which 3-Bromo-1-methyl-1H-indazol-6-ol exerts its biological effects involves interactions with specific molecular targets within cells. Its ability to modulate nitric oxide levels is critical for various physiological processes. Additionally, the compound's interactions with enzymes involved in NO synthesis highlight its therapeutic potential in inflammatory conditions.
Comparative Analysis with Related Compounds
To better understand the unique properties of 3-Bromo-1-methyl-1H-indazol-6-ol, a comparison with similar compounds is essential:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 3-Bromo-1-methyl-1H-indazole | 326474-67-3 | 0.96 |
| 3-Chloro-1-methyl-1H-indazole | Not Available | N/A |
| 3-Iodo-1-methyl-1H-indazole | Not Available | N/A |
| 3-Bromo-1-methyl-1H-indazol-5-amino | 1092351-49-9 | 0.91 |
| 3-Bromo-1-methyl-1H-indazol-6-amino | 1203181-56-9 | 0.89 |
The presence of bromine enhances its reactivity compared to other halogenated analogs, which may influence its biological activity and therapeutic applications.
Case Studies and Research Findings
Several studies have documented the biological activity of indazole derivatives:
- Anticancer Activity : A study highlighted the selective cytotoxicity of indazole derivatives towards cancer cell lines, indicating that modifications to the indazole structure can enhance anticancer properties .
- Antimicrobial Efficacy : Research demonstrated that certain indazole derivatives exhibited significant antimicrobial activity against resistant strains of bacteria, showcasing their potential as new antimicrobial agents .
- Inflammation and Pain Models : In vivo models have shown that compounds similar to 3-Bromo-1-methyl-1H-indazol-6-ol can reduce inflammation and pain responses, supporting their use in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
